Cas no 1862340-55-3 (2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetic acid)

2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetic acid
- 1862340-55-3
- EN300-6267304
-
- インチ: 1S/C6H10N4O2/c1-7-5(6(11)12)4-3-8-10(2)9-4/h3,5,7H,1-2H3,(H,11,12)
- InChIKey: YQOOYKCGRFOIBK-UHFFFAOYSA-N
- SMILES: OC(C(C1C=NN(C)N=1)NC)=O
計算された属性
- 精确分子量: 170.08037557g/mol
- 同位素质量: 170.08037557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 175
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80Ų
- XLogP3: -2.8
2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6267304-1.0g |
2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetic acid |
1862340-55-3 | 95.0% | 1.0g |
$1829.0 | 2025-03-15 | |
Enamine | EN300-6267304-0.05g |
2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetic acid |
1862340-55-3 | 95.0% | 0.05g |
$1537.0 | 2025-03-15 | |
Enamine | EN300-6267304-0.1g |
2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetic acid |
1862340-55-3 | 95.0% | 0.1g |
$1610.0 | 2025-03-15 | |
Enamine | EN300-6267304-0.25g |
2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetic acid |
1862340-55-3 | 95.0% | 0.25g |
$1683.0 | 2025-03-15 | |
Enamine | EN300-6267304-0.5g |
2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetic acid |
1862340-55-3 | 95.0% | 0.5g |
$1757.0 | 2025-03-15 | |
Enamine | EN300-6267304-2.5g |
2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetic acid |
1862340-55-3 | 95.0% | 2.5g |
$3585.0 | 2025-03-15 | |
Enamine | EN300-6267304-5.0g |
2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetic acid |
1862340-55-3 | 95.0% | 5.0g |
$5304.0 | 2025-03-15 | |
Enamine | EN300-6267304-10.0g |
2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetic acid |
1862340-55-3 | 95.0% | 10.0g |
$7866.0 | 2025-03-15 |
2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetic acid 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetic acidに関する追加情報
Comprehensive Overview of 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetic acid (CAS No. 1862340-55-3)
The compound 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetic acid (CAS No. 1862340-55-3) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its distinctive combination of a 1,2,3-triazole ring and a methylamino acetic acid moiety makes it a versatile intermediate for drug discovery and development. Researchers are particularly interested in its potential applications as a bioactive scaffold due to its ability to interact with various biological targets.
In recent years, the demand for triazole-containing compounds has surged, driven by their widespread use in medicinal chemistry. The 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetic acid stands out due to its balanced hydrophilicity and lipophilicity, which enhances its bioavailability. This property is critical for optimizing drug-like molecules and improving their pharmacokinetic profiles. Scientists are actively exploring its role in designing small-molecule inhibitors and enzyme modulators.
One of the most frequently searched questions in scientific databases is: "What are the synthetic routes for 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetic acid?" The synthesis typically involves click chemistry strategies, leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Subsequent functionalization introduces the methylamino acetic acid group, ensuring high yield and purity. This method aligns with the growing trend of green chemistry, minimizing hazardous byproducts.
The compound’s CAS No. 1862340-55-3 is often referenced in patents related to neurological disorders and metabolic diseases. Its structural features suggest potential interactions with G-protein-coupled receptors (GPCRs) and ion channels, making it a candidate for treating conditions like chronic pain and diabetes. These applications resonate with current healthcare trends, where precision medicine and targeted therapies dominate research priorities.
Another hot topic is the compound’s role in proteolysis-targeting chimeras (PROTACs), a revolutionary approach in drug development. The 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetic acid can serve as a linker, connecting target-binding ligands to E3 ubiquitin ligases. This innovation addresses the limitations of traditional inhibitors, such as drug resistance, and has become a focal point in cancer therapeutics.
From an industrial perspective, scalability is a key concern. Manufacturers emphasize cost-effective synthesis and high-purity production of CAS No. 1862340-55-3 to meet the demands of preclinical studies. Analytical techniques like HPLC and NMR spectroscopy ensure quality control, while regulatory compliance with Good Manufacturing Practices (GMP) guarantees safety for research use.
In summary, 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetic acid (CAS No. 1862340-55-3) represents a promising frontier in modern chemistry. Its multifaceted applications—from drug discovery to bioconjugation—highlight its relevance in addressing global health challenges. As scientific inquiries evolve, this compound will likely remain at the forefront of innovative therapeutic strategies.
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